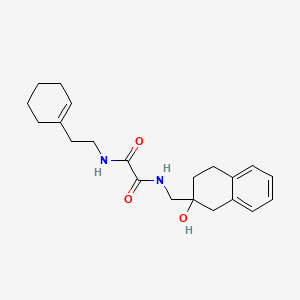
1-(1-ethyl-1H-imidazol-2-yl)-4-(pyridin-4-ylmethyl)piperazine dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1-ethyl-1H-imidazol-2-yl)-4-(pyridin-4-ylmethyl)piperazine dihydrochloride is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of new therapeutic agents.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-ethyl-1H-imidazol-2-yl)-4-(pyridin-4-ylmethyl)piperazine dihydrochloride typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the imidazole ring: Starting from ethylamine and glyoxal, the imidazole ring can be synthesized through a condensation reaction.
Attachment of the pyridine ring: The pyridine ring can be introduced via a nucleophilic substitution reaction using 4-chloromethylpyridine.
Formation of the piperazine ring: The final step involves the cyclization of the intermediate compounds to form the piperazine ring.
Industrial Production Methods
In an industrial setting, the production of this compound would involve optimizing the reaction conditions to maximize yield and purity. This might include:
Temperature control: Maintaining optimal temperatures for each reaction step.
Catalysts: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as crystallization or chromatography to purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1-(1-ethyl-1H-imidazol-2-yl)-4-(pyridin-4-ylmethyl)piperazine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include ethanol, methanol, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield an imidazole N-oxide derivative, while reduction could produce a fully saturated piperazine ring.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, such as antimicrobial or anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of 1-(1-ethyl-1H-imidazol-2-yl)-4-(pyridin-4-ylmethyl)piperazine dihydrochloride involves its interaction with specific molecular targets. These might include:
Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.
Receptors: Binding to receptors on cell surfaces, leading to changes in cellular signaling.
DNA/RNA: Intercalation into DNA or RNA, affecting gene expression.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-(1-ethyl-1H-imidazol-2-yl)-4-(pyridin-3-ylmethyl)piperazine
- 1-(1-ethyl-1H-imidazol-2-yl)-4-(pyridin-2-ylmethyl)piperazine
Uniqueness
1-(1-ethyl-1H-imidazol-2-yl)-4-(pyridin-4-ylmethyl)piperazine dihydrochloride is unique due to its specific substitution pattern, which can influence its biological activity and chemical reactivity. The position of the pyridine ring and the presence of the imidazole ring contribute to its distinct properties compared to similar compounds.
Propriétés
IUPAC Name |
1-(1-ethylimidazol-2-yl)-4-(pyridin-4-ylmethyl)piperazine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N5.2ClH/c1-2-19-8-7-17-15(19)20-11-9-18(10-12-20)13-14-3-5-16-6-4-14;;/h3-8H,2,9-13H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBTSKFIQMAZQGV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=CN=C1N2CCN(CC2)CC3=CC=NC=C3.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2N5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![2-(2-chlorophenyl)-N-(2-(2-oxo-2-(propylamino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2416933.png)


![(3E)-1,1,1-trifluoro-4-[(pyridin-3-yl)amino]but-3-en-2-one](/img/structure/B2416937.png)
![4-butoxy-N-{5-[({[2-(trifluoromethyl)phenyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}benzamide](/img/structure/B2416938.png)



![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(4-ethylphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide](/img/structure/B2416943.png)
![6-Oxabicyclo[3.2.1]oct-3-ene-1-carboxylic acid](/img/structure/B2416944.png)


![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-5-bromonicotinamide](/img/structure/B2416948.png)
![N-cyclopropyl-6-(3-{[(2-hydroxy-5-methylphenyl)methyl]amino}pyrrolidin-1-yl)pyridine-3-carboxamide](/img/structure/B2416950.png)
